molecular formula C9H17N3O B13834797 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 38074-08-7

1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B13834797
CAS No.: 38074-08-7
M. Wt: 183.25 g/mol
InChI Key: MLICCPWNDVINAG-UHFFFAOYSA-N
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Description

1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one is a compound that features a bicyclic structure with nitrogen atoms. This compound is part of the family of tropane alkaloids, which are known for their diverse biological activities .

Preparation Methods

The synthesis of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one can be achieved through various enantioselective methods. One common approach involves the use of asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This method ensures high diastereo- and enantioselectivities. Industrial production methods often rely on the stereoselective construction of the bicyclic scaffold from acyclic starting materials .

Chemical Reactions Analysis

1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include rhodium (II) complexes and chiral Lewis acids . Major products formed from these reactions often retain the bicyclic structure while introducing new functional groups .

Mechanism of Action

The mechanism of action of 1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one involves its interaction with specific molecular targets, such as opioid receptors. It exhibits mixed agonist-antagonist activity, which can influence pain perception and analgesic potency . The pathways involved in its action are related to the modulation of neurotransmitter release and receptor binding.

Properties

CAS No.

38074-08-7

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

1-(3-amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one

InChI

InChI=1S/C9H17N3O/c1-2-9(13)12-7-3-4-8(12)6-11(10)5-7/h7-8H,2-6,10H2,1H3

InChI Key

MLICCPWNDVINAG-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C2CCC1CN(C2)N

Origin of Product

United States

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